2-Hydroxy-6-(methylamino)benzaldehyde
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Overview
Description
2-Hydroxy-6-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a methylamino group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-6-(methylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor for pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-6-(methylamino)benzaldehyde exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved can include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain reactions.
6-Methylsalicylaldehyde: Similar structure but with a methyl group instead of a methylamino group.
2-Hydroxy-5-(methylamino)benzaldehyde: Positional isomer with the methylamino group at the fifth position.
Uniqueness
2-Hydroxy-6-(methylamino)benzaldehyde is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-hydroxy-6-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-7-3-2-4-8(11)6(7)5-10/h2-5,9,11H,1H3 |
InChI Key |
SQZJMBDAEGYHQU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)O)C=O |
Origin of Product |
United States |
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